L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc

Vue d'ensemble

Description

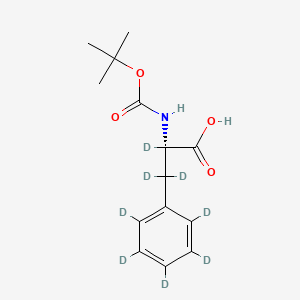

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is a stable isotope-labeled amino acid derivative. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and protein synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc involves several steps. One common method includes the enzymatic deacylation of acetylphenyl-D5-alanine-2,3,3-D3, which is obtained by catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-D6 . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino acid into its corresponding keto acid.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction could produce an alcohol derivative.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc can be categorized into several key areas:

Metabolic Studies

This compound serves as a tracer molecule in metabolic research. Its isotopic labeling allows for detailed tracking of amino acid metabolism and neurotransmitter synthesis. This capability is particularly beneficial in studies investigating metabolic disorders and cancer biomarkers.

Protein Synthesis and Degradation

The compound is instrumental in studying protein synthesis and degradation processes. By incorporating labeled amino acids into proteins, researchers can analyze the dynamics of protein turnover and identify alterations in disease states.

Clinical Research

In clinical settings, this compound is used to investigate the pharmacokinetics of amino acid-based drugs and assess metabolic disorders. Its stable isotopic nature makes it suitable for long-term studies without significantly altering biological processes.

Organic Chemistry and Peptide Synthesis

The presence of the N-T-boc protecting group allows for selective reactivity during chemical synthesis. This feature makes this compound a valuable intermediate in organic chemistry and peptide synthesis.

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

| Compound Name | Isotopic Labeling | Primary Use | Biological Activity |

|---|---|---|---|

| L-Phenylalanine | None | Neurotransmitter precursor | Direct involvement in neurotransmitter synthesis |

| D-Phenyl-D5-alanine-N-T-boc | 5 Deuterium | Peptide synthesis | Similar to L-Phenyl-D5-alanine but less active biologically |

| L-Alanine-2,3,3,3-d4 | 4 Deuterium | Metabolic tracing | Used for tracing metabolic pathways |

Case Studies

Several notable case studies highlight the applications of this compound:

- Metabolomic Studies in Cancer : Research has demonstrated that isotopically labeled amino acids can enhance understanding of hepatocellular carcinoma (HCC) by identifying unique metabolomic signatures that differentiate cancerous tissues from healthy ones. The use of this compound allowed researchers to trace specific metabolic pathways involved in tumor growth and progression.

- Neurotransmitter Dynamics : A study utilizing this compound tracked the incorporation of labeled phenylalanine into dopamine synthesis pathways. This research provided insights into how alterations in amino acid metabolism could impact neurotransmitter levels and contribute to neurological disorders.

Mécanisme D'action

The mechanism of action of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Phenylalanine-13C9,15N: Another labeled amino acid used for similar research purposes.

L-Phenylalanine-2-13C: Used in metabolic studies and protein synthesis research.

L-Phenylalanine-1-13C: Employed in studies involving amino acid metabolism.

Uniqueness

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is unique due to its specific isotopic labeling, which provides distinct advantages in spectroscopic analyses. The combination of deuterium atoms at specific positions allows for more precise tracking and analysis compared to other labeled compounds.

Activité Biologique

L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is a deuterated derivative of the essential amino acid phenylalanine, characterized by the substitution of five hydrogen atoms with deuterium in the phenyl group and three at the alpha carbon. This isotopic labeling enhances its utility in various biochemical applications, particularly in metabolic studies and peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group at the N-terminus allows for selective reactivity during chemical synthesis, making it a valuable intermediate in organic chemistry and biochemistry.

Key Features

- Chemical Formula : C₁₄H₁₉N₀₄

- Molecular Weight : Approximately 270.34 g/mol

- Isotopic Labeling : Five deuterium atoms replace hydrogen atoms in specific positions.

- Protecting Group : N-T-boc (tert-butyloxycarbonyl) at the amino terminus.

This compound itself does not exhibit a specific mechanism of action; rather, its biological activity is largely derived from its parent compound, phenylalanine. Phenylalanine is crucial for synthesizing neurotransmitters such as dopamine and norepinephrine. The deuterated form is particularly useful for tracing metabolic pathways without interfering with normal biological processes due to its isotopic labeling .

Applications in Research

- Metabolic Tracing : The compound serves as a tracer molecule in metabolic studies, enabling researchers to track and quantify the pathways of neurotransmitter synthesis and metabolism.

- Peptide Synthesis : The Boc protecting group allows for the formation of peptide bonds while preventing unwanted reactions at the N-terminus.

- Biochemical Studies : It is used in various biochemical applications including enzyme kinetics and substrate interaction studies .

Case Studies

A notable application of this compound is highlighted in metabolomic studies where isotopically labeled amino acids are employed to investigate metabolic disorders and cancer biomarkers. For instance, research has demonstrated that using labeled amino acids can significantly enhance the understanding of hepatocellular carcinoma (HCC) by identifying unique metabolomic signatures that differentiate cancerous tissues from healthy ones .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Isotopic Labeling | Primary Use | Biological Activity |

|---|---|---|---|

| L-Phenylalanine | None | Neurotransmitter precursor | Direct involvement in neurotransmitter synthesis |

| D-Phenyl-D5-alanine-N-T-boc | 5 Deuterium | Peptide synthesis | Similar to L-Phenyl-D5-alanine but less active biologically |

| L-Alanine-2,3,3,3-d4 | 4 Deuterium | Metabolic tracing | Used for tracing metabolic pathways |

Research Findings

Recent studies have utilized this compound in various contexts:

- Metabolomics : A study demonstrated that deuterated amino acids can improve the accuracy of metabolomic profiling in plasma samples from patients with liver cirrhosis and HCC. The study employed gas chromatography coupled with mass spectrometry (GC-MS) to analyze metabolites and found that isotopically labeled compounds provided clearer insights into metabolic alterations associated with disease progression .

- Enzyme Interaction Studies : Research involving enzyme kinetics has shown that using isotopically labeled substrates like L-Phenyl-D5-alanine can help elucidate enzyme specificity and reaction mechanisms without interference from naturally occurring isotopes .

Propriétés

IUPAC Name |

(2S)-2,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D,9D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-ZAYSQZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662320 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106881-07-6 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.